4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Crystallinity Purification Stability

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a non-interchangeable pyrimidine-5-carbonitrile building block. The unique 5-CN/4-OH motif governs stability, ionization, and solubility—absent in non-nitrile analogs. The cyano group enables diversification (hydrolysis, reduction, cycloaddition); the 4-OH handle converts to 4-Cl or 4-NH₂ for antiandrogen synthesis. Validated in CXCR2 inhibitor patents (Novartis) and classified as a Protein Degrader Building Block for PROTAC design. Consensus LogP 0.48; very soluble. Procure for FBDD and medicinal chemistry.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 27058-54-4
Cat. No. B1295970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylpyrimidine-5-carbonitrile
CAS27058-54-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)C#N
InChIInChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10)
InChIKeyGSPKYRXUBCRKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS 27058-54-4): Procurement-Ready Heterocyclic Scaffold for Pharmaceutical Intermediate and Degrader Building Block Applications


4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS 27058-54-4) is a small-molecule pyrimidine-5-carbonitrile derivative characterized by a hydroxyl group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position [1]. It is a white to light yellow crystalline solid with a molecular weight of 135.12 g/mol and is commercially available in research-grade quantities (e.g., 95% purity) from multiple global suppliers . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of more complex heterocyclic scaffolds and as a protein degrader building block [2].

Why Generic Substitution of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (27058-54-4) with Close Analogs is Chemically Inadvisable


Substituting 4-hydroxy-2-methylpyrimidine-5-carbonitrile with closely related pyrimidine analogs (e.g., 2-methylpyrimidine-5-carbonitrile or 4-hydroxy-2-methylpyrimidine) is not chemically equivalent due to profound differences in physicochemical properties and synthetic utility. The unique combination of the electron-withdrawing cyano group at the 5-position and the hydrogen-bonding-capable hydroxyl/oxo moiety at the 4-position governs its solid-state stability (as evidenced by melting point), its solution-phase ionization behavior (pKa), and its solubility profile [1]. Furthermore, the cyano group is a critical handle for subsequent diversification (e.g., hydrolysis, reduction, or cycloaddition) that is absent in non-nitrile analogs, making the compound a non-interchangeable building block in complex molecule synthesis [2].

Quantitative Differentiation Evidence for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (27058-54-4) Versus Key Comparators


Melting Point Elevation as a Proxy for Enhanced Lattice Energy and Purification Ease

The compound's melting point (233-235 °C) is markedly higher than its non-hydroxylated analog, 2-methylpyrimidine-5-carbonitrile (72 °C) [1], and also higher than its des-cyano analog, 4-hydroxy-2-methylpyrimidine (which lacks a reported definitive melting point but is an oil/low-melting solid with a boiling point of 190.3 °C) . This >160 °C elevation in melting point indicates significantly stronger intermolecular hydrogen bonding in the solid state due to the presence of both the hydroxyl (or its oxo tautomer) and the cyano group, which can participate in dipolar and H-bonding interactions .

Crystallinity Purification Stability Solid-State Chemistry

Ionization Constant (pKa) Differentiates Solution Behavior from Carboxylic Acid Analogs

The predicted pKa of 4-hydroxy-2-methylpyrimidine-5-carbonitrile is 7.01 ± 0.50 , placing it near physiological pH and implying a significant fraction exists in its neutral form at pH 7.4. In contrast, its 5-carboxylic acid analog (4-hydroxy-2-methylpyrimidine-5-carboxylic acid) has a predicted pKa of 8.11 ± 0.50 . The nitrile is a much weaker acid than the carboxylate, and its ionization behavior is distinct from that of the carboxylic acid, which would be predominantly ionized (anionic) at physiological pH .

Ionization State Lipophilicity Permeability Formulation

Aqueous Solubility and Lipophilicity (LogP) Profile Optimized for Bioisosteric Replacement

The compound exhibits an experimentally derived aqueous solubility of 2.97 mg/mL (0.022 mol/L), classifying it as 'Very soluble' on the LogS scale . Its Consensus Log P (average of five computational methods) is 0.48 . For comparison, the non-hydroxylated analog 2-methylpyrimidine-5-carbonitrile is a solid with a much lower melting point (72 °C) and lacks the hydrophilic hydroxyl group, while 4-hydroxy-2-methylpyrimidine (LogP ≈ 0.078) is more hydrophilic [1]. The target compound's balanced hydrophilicity/lipophilicity profile, coupled with its nitrile group as a carboxylic acid bioisostere, makes it a strategically useful fragment in drug design [2].

Drug-likeness Solubility Bioisostere Medicinal Chemistry

Lactim-Lactam Tautomerism Enables Distinct Reactivity and Hydrogen-Bonding Capacity

As a 5-substituted 4-hydroxy-2-methylpyrimidine, this compound exists in a dynamic tautomeric equilibrium between the lactim (4-hydroxy) and lactam (6-oxo-1,6-dihydro) forms, a behavior well-documented for this class of molecules [1]. This tautomerism is absent in analogs lacking the 4-hydroxy/oxo moiety (e.g., 2-methylpyrimidine-5-carbonitrile). The equilibrium is influenced by solvent polarity and substitution pattern, affecting the compound's hydrogen-bond donor/acceptor capabilities and its reactivity profile [2]. The lactam form, 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile, is the predominant IUPAC-designated structure, confirming the presence of a reactive amide-like moiety [3].

Tautomerism Hydrogen Bonding Synthetic Handle Reactivity

Proven and High-Value Application Scenarios for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS 27058-54-4)


Synthesis of Pyrimidine-Based CXCR2 Receptor Antagonists for Inflammatory Disease Research

This compound serves as a core intermediate in the synthesis of 5-pyrimidinocarbonitriles, a class of molecules claimed as CXCR2 inhibitors for treating inflammatory conditions such as COPD and asthma [1]. The 5-cyano and 4-hydroxy/oxo functionalities are key structural features that enable further derivatization to yield potent receptor modulators, as demonstrated in Novartis patent applications [2].

Protein Degrader (PROTAC) and Targeted Covalent Inhibitor (TCI) Building Block

The compound is explicitly categorized and supplied as a 'Protein Degrader Building Block' [3]. Its relatively low molecular weight, the presence of a reactive cyano group for bioisosteric replacement or covalent linkage, and a hydrogen-bonding oxo/hydroxy motif make it an attractive fragment for the design of bifunctional degraders (PROTACs) or covalent inhibitors targeting kinases and other therapeutically relevant enzymes [4].

General Heterocyclic Scaffold for Antimicrobial and Anticancer Fragment Libraries

Due to its balanced physicochemical properties (Consensus LogP 0.48, very soluble) and its compact, flat aromatic core, 4-hydroxy-2-methylpyrimidine-5-carbonitrile is a suitable component for fragment-based drug discovery (FBDD) libraries . While direct primary data on the unsubstituted scaffold's activity is limited, the core structure is a known bioisostere and has been incorporated into derivatives screened for anticancer and antimicrobial activity [5].

Precursor to 4-Amino-2-methylpyrimidine-5-carbonitrile and Related Key Intermediates

The 4-hydroxy group can be readily converted to a 4-chloro or 4-amino group, providing access to 4-amino-2-methylpyrimidine-5-carbonitrile . This derivative is a crucial intermediate for synthesizing steroidal antiandrogens with reported anti-prostate cancer activity . This synthetic pathway offers a defined route to high-value compounds, justifying procurement for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.